molecular formula C16H14N2 B14071073 3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine

3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B14071073
M. Wt: 234.29 g/mol
InChI Key: AHLKWTGULMWUCW-UHFFFAOYSA-N
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Description

3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[2,3-c]pyridine core structure with a phenylprop-2-enyl substituent at the 3-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain substituents are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions could introduce new functional groups into the molecule, altering its chemical properties.

Scientific Research Applications

3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine apart from these similar compounds is its unique combination of a pyrrolo[2,3-c]pyridine core with a phenylprop-2-enyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C16H14N2/c1-2-5-13(6-3-1)7-4-8-14-11-18-16-12-17-10-9-15(14)16/h1-7,9-12,18H,8H2

InChI Key

AHLKWTGULMWUCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCC2=CNC3=C2C=CN=C3

Origin of Product

United States

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